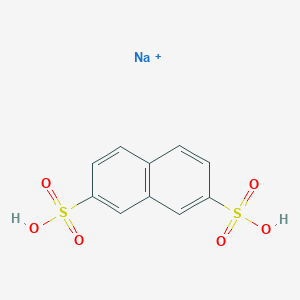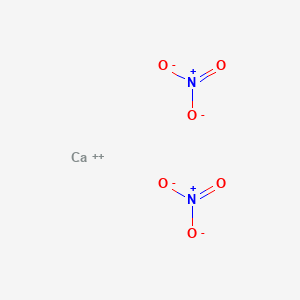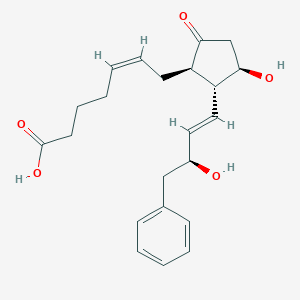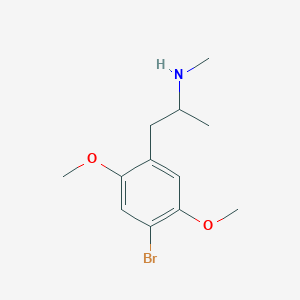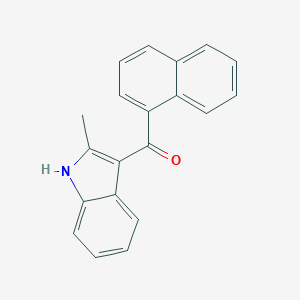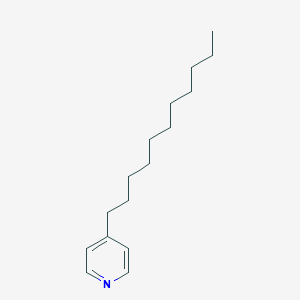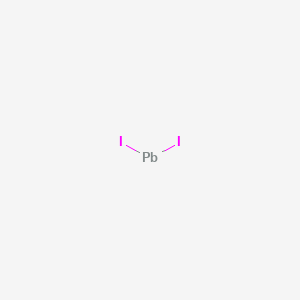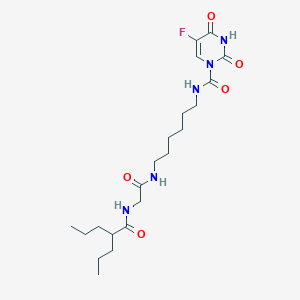
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil, also known as PEP005, is a synthetic compound that has been found to have potential anticancer properties. It belongs to the class of drugs known as ingenol derivatives, which are derived from the sap of the Euphorbia peplus plant.
作用機序
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil works by activating protein kinase C (PKC), which is an enzyme that plays a key role in regulating cell growth and survival. Activation of PKC by 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil leads to the activation of downstream signaling pathways that ultimately result in the induction of apoptosis in cancer cells.
生化学的および生理学的効果
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been found to have a number of biochemical and physiological effects on cancer cells. These include the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of various signaling pathways involved in cancer cell growth and survival.
実験室実験の利点と制限
One of the main advantages of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil for laboratory experiments is its potent anticancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil. One area of focus is the development of novel formulations of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil, which could help to guide its clinical use. Finally, further studies are needed to fully understand the mechanisms of action of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil and its potential for use in combination with other anticancer agents.
合成法
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil can be synthesized in the laboratory through a multi-step process. The first step involves the synthesis of the intermediate compound 6-bromo-7-hydroxy-4-methylcoumarin, which is then converted to the key intermediate 6-bromo-7-(2-n-propyl-n-pentanoylamino)-4-methylcoumarin. This intermediate is then reacted with glycine ethyl ester to form the corresponding glycine derivative, which is further reacted with hexyl isocyanate to give 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil.
科学的研究の応用
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been extensively studied for its potential use in the treatment of various types of cancer. It has been found to have potent anticancer activity against a wide range of cancer cell lines, including melanoma, breast cancer, and prostate cancer. In addition, 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism in the treatment of cancer.
特性
CAS番号 |
134460-39-2 |
|---|---|
製品名 |
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil |
分子式 |
C21H34FN5O5 |
分子量 |
455.5 g/mol |
IUPAC名 |
5-fluoro-2,4-dioxo-N-[6-[[2-(2-propylpentanoylamino)acetyl]amino]hexyl]pyrimidine-1-carboxamide |
InChI |
InChI=1S/C21H34FN5O5/c1-3-9-15(10-4-2)18(29)25-13-17(28)23-11-7-5-6-8-12-24-20(31)27-14-16(22)19(30)26-21(27)32/h14-15H,3-13H2,1-2H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30,32) |
InChIキー |
YEASNVKEKVHQLR-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
正規SMILES |
CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
その他のCAS番号 |
134460-39-2 |
同義語 |
1-(6-(N-(2-n-propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil UK 25 UK-25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



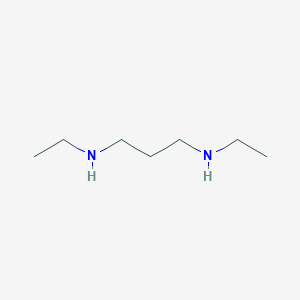

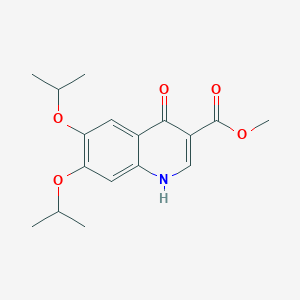
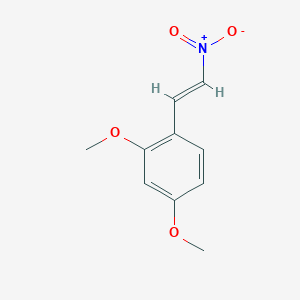

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)

